molecular formula C20H20ClN5O3S2 B2451040 3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1351643-02-1

3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No. B2451040
CAS RN: 1351643-02-1
M. Wt: 477.98
InChI Key: CPBMTNCALZAWGO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a thiophen-2-yl group, a 1,3,4-thiadiazin-2-yl group, a piperazin-1-yl group, and a benzo[d]oxazol-2(3H)-one group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in pi stacking interactions, hydrogen bonding, and other intermolecular forces .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could impact its solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound is synthesized through nucleophilic substitution reactions and has demonstrated potent activity against gram-negative bacteria and fungal strains. For example, a related compound showed better inhibitory activity against P. aeruginosa compared to the standard drug chloramphenicol (Mishra & Chundawat, 2019).

COX-2 Inhibitor Activity

  • Derivatives of the compound have been synthesized and tested for their COX-2 inhibitor activity, indicating potential application in inflammation and pain management (Reddy et al., 2006).

Pharmacological Evaluation

  • Novel derivatives of the compound have been created and evaluated for antidepressant and antianxiety activities, with some showing significant effects in behavioral despair tests on mice (Kumar et al., 2017).

Inhibition of Acyl-CoA:Cholesterol O-Acyltransferase-1

  • The compound has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Dual Action Antidepressants

  • Derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter have been synthesized, indicating potential as a new class of antidepressants (Martínez et al., 2001).

Toxicological Evaluation

  • Structurally related flavors with modifying properties, including derivatives of the compound, have been evaluated for safety in food and beverage applications, showing minimal oxidative metabolism and no genotoxic concerns (Arthur et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research could involve optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name

3-[2-oxo-2-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2.ClH/c26-18(12-25-15-4-1-2-5-16(15)28-20(25)27)23-7-9-24(10-8-23)19-22-21-14(13-30-19)17-6-3-11-29-17;/h1-6,11H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBMTNCALZAWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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